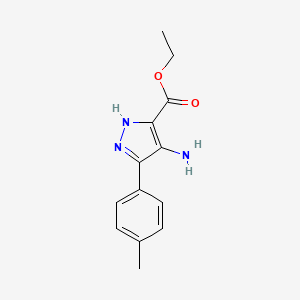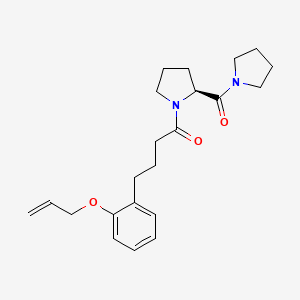
Nitrone, alpha-phenyl-N-p-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrone, alpha-phenyl-N-p-tolyl-, is a compound belonging to the nitrone class of organic molecules. Nitrones are characterized by the presence of a C=N-O functional group. This specific nitrone is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitrone, alpha-phenyl-N-p-tolyl-, typically involves the reaction of an aldehyde or ketone with a hydroxylamine. One common method is the condensation of benzaldehyde with p-tolylhydroxylamine under acidic conditions. The reaction proceeds as follows:
Condensation Reaction: Benzaldehyde reacts with p-tolylhydroxylamine in the presence of an acid catalyst to form the nitrone.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of nitrones often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity nitrone.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrone, alpha-phenyl-N-p-tolyl-, undergoes various chemical reactions, including:
Oxidation: Nitrones can be oxidized to form nitro compounds.
Reduction: Reduction of nitrones can yield hydroxylamines or amines.
Substitution: Nitrones can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Hydroxylamines or amines.
Substitution: Substituted nitrones with various functional groups.
Applications De Recherche Scientifique
Nitrone, alpha-phenyl-N-p-tolyl-, has several scientific research applications:
Chemistry: Used as a spin trap in electron paramagnetic resonance (EPR) studies to detect free radicals.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored as a therapeutic agent for conditions involving oxidative stress, such as stroke and cancer.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production
Mécanisme D'action
The mechanism of action of nitrone, alpha-phenyl-N-p-tolyl-, involves its ability to trap free radicals. This compound reacts with reactive oxygen species (ROS) to form stable adducts, thereby reducing oxidative damage. The molecular targets include various ROS, and the pathways involved are primarily related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl tert-butyl nitrone (PBN): Known for its neuroprotective properties.
Alpha-(4-pyridyl-N-oxide)-N-tert-butyl nitrone (4-POBN): Used in EPR studies.
5,5-Dimethyl-1-pyrroline-N-oxide (DMPO): Commonly used as a spin trap in biological systems
Uniqueness
Nitrone, alpha-phenyl-N-p-tolyl-, is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to form stable adducts with ROS makes it particularly valuable in studies related to oxidative stress and neuroprotection .
Propriétés
Numéro CAS |
19064-77-8 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
Clé InChI |
ZMHRQDZDFYMPOF-PTNGSMBKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-] |
SMILES canonique |
CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


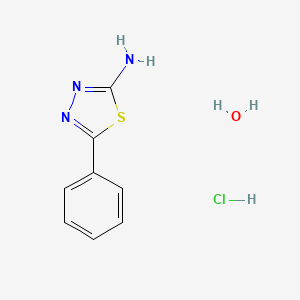
![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)

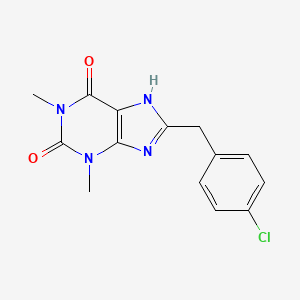
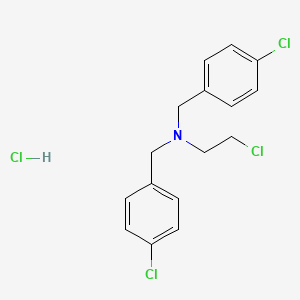
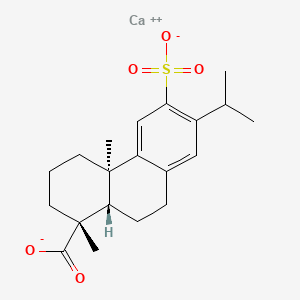


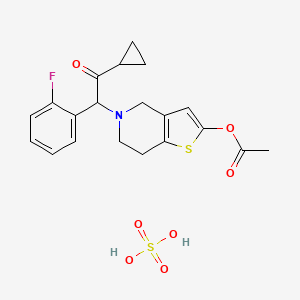
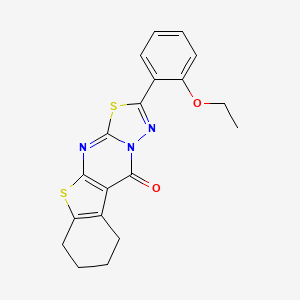
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
